molecular formula C23H22ClN3O4S B2959830 1-({2-[3-(2-Chlorophenyl)-1,2,4-oxadiazol-5-yl]-3-methyl-1-benzofuran-5-yl}sulfonyl)azepane CAS No. 1207059-25-3

1-({2-[3-(2-Chlorophenyl)-1,2,4-oxadiazol-5-yl]-3-methyl-1-benzofuran-5-yl}sulfonyl)azepane

Cat. No. B2959830
M. Wt: 471.96
InChI Key: MRKBJABXJRPUKA-UHFFFAOYSA-N
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Description

The compound appears to contain several structural components, including a 2-chlorophenyl group, a 1,2,4-oxadiazole ring, a 3-methyl-1-benzofuran moiety, and a sulfonyl azepane group. These components suggest that the compound could have interesting chemical and biological properties .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. The 1,2,4-oxadiazole and benzofuran rings are aromatic, which could contribute to the compound’s stability and reactivity .


Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by the presence of the 1,2,4-oxadiazole ring, the sulfonyl group, and the 2-chlorophenyl group. These groups are known to participate in various chemical reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For instance, the presence of multiple aromatic rings could impact its solubility and stability .

Scientific Research Applications

Molecular Docking and Crystal Structure Analysis

  • Docking studies and the crystal structure of tetrazole derivatives : This research involved X-ray crystallography and molecular docking to understand the orientation and interaction of molecules within the active site of the cyclooxygenase-2 enzyme, suggesting potential applications in the design of COX-2 inhibitors (Al-Hourani et al., 2015).

Azepane Derivatives and Ionic Liquids

  • Azepanium ionic liquids : This study synthesized a new family of room temperature ionic liquids starting from azepane, indicating applications in mitigating disposal issues related to coproducts from the polyamide industry and offering alternatives to electrolytes based on volatile organic compounds (Belhocine et al., 2011).

Catalyzed Substrate-Controlled Reactions

  • Rh(I)-catalyzed substrate-controlled C-C bond activation : This research demonstrates the selective C-C bond activation of benzyl sulfonamide/alcohol-tethered alkylidenecyclopropanes, producing common organic structural units, which could imply applications in synthetic chemistry for constructing complex molecules (Chen et al., 2016).

Polymer and Material Science

  • Poly(azomethine sulfone)s and electronic transport : The study of poly(azomethine sulfone)s revealed semiconducting properties and established correlations between these properties and the chemical structures of the polymers, suggesting applications in material science and electronics (Rusu et al., 2007).

Safety And Hazards

The safety and hazards associated with this compound would depend on various factors, including its reactivity, toxicity, and potential biological activity. Without specific data, it’s challenging to provide a detailed safety analysis .

Future Directions

Further studies could focus on synthesizing this compound and investigating its chemical and biological properties. This could include studies on its reactivity, potential biological targets, and pharmacological activity .

properties

IUPAC Name

5-[5-(azepan-1-ylsulfonyl)-3-methyl-1-benzofuran-2-yl]-3-(2-chlorophenyl)-1,2,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H22ClN3O4S/c1-15-18-14-16(32(28,29)27-12-6-2-3-7-13-27)10-11-20(18)30-21(15)23-25-22(26-31-23)17-8-4-5-9-19(17)24/h4-5,8-11,14H,2-3,6-7,12-13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MRKBJABXJRPUKA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(OC2=C1C=C(C=C2)S(=O)(=O)N3CCCCCC3)C4=NC(=NO4)C5=CC=CC=C5Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H22ClN3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

472.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-({2-[3-(2-Chlorophenyl)-1,2,4-oxadiazol-5-yl]-3-methyl-1-benzofuran-5-yl}sulfonyl)azepane

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